2,6-Dihydroxybenzothiazole
Overview
Description
2,6-Dihydroxybenzothiazole is a research chemical . It contains a total of 17 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), and 1 aromatic hydroxyl .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which includes this compound, has been extensively studied . Various synthetic approaches have been developed, including the reaction of 2-Hydroxybenzothiazole to this compound . Other methods involve the reaction of 2,4-dihydroxy benzoic acid with 1,2-phenylenediamines or o-aminophenol or o-aminothiophenol .Molecular Structure Analysis
The molecular structure of this compound is characterized by a total of 17 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis
This compound can be produced from 2-Hydroxybenzothiazole . It can also be further degraded to form Benzothiazole-2,4,5-triol .Mechanism of Action
Future Directions
Future research could focus on the degradation pathways of 2,6-Dihydroxybenzothiazole, particularly the benzene ring-opening reaction and the heterocyclic ring-opening reaction . Additionally, the potential of this compound and related compounds in pharmaceutical applications could be explored further .
Properties
IUPAC Name |
6-hydroxy-3H-1,3-benzothiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAXKKHMBVTXJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467479 | |
Record name | 2,6-Dihydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80567-65-3 | |
Record name | 2,6-Dihydroxybenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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